molecular formula C18H35ClO2 B12995616 18-Chlorooctadecanoic acid

18-Chlorooctadecanoic acid

Cat. No.: B12995616
M. Wt: 318.9 g/mol
InChI Key: ULVRWJXZSOBRIT-UHFFFAOYSA-N
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Description

18-Chlorooctadecanoic acid is a chlorinated fatty acid with the molecular formula C18H35ClO2 It is a derivative of octadecanoic acid (stearic acid) where one hydrogen atom is replaced by a chlorine atom at the 18th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Chlorooctadecanoic acid typically involves the chlorination of octadecanoic acid. One common method is the direct chlorination of octadecanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

18-Chlorooctadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated fatty acid derivatives.

    Reduction: Reduction reactions can convert the chlorinated group back to a hydrogen atom, yielding octadecanoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Chlorinated carboxylic acids or aldehydes.

    Reduction: Octadecanoic acid.

    Substitution: Hydroxyoctadecanoic acid or aminooctadecanoic acid.

Scientific Research Applications

18-Chlorooctadecanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various chlorinated derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its effects on cellular processes and membrane dynamics due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.

    Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 18-Chlorooctadecanoic acid involves its interaction with cellular membranes and proteins. The chlorine atom introduces a polar functional group, which can disrupt lipid bilayers and affect membrane fluidity. This disruption can lead to changes in membrane permeability and the function of membrane-bound proteins. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

18-Chlorooctadecanoic acid can be compared with other chlorinated fatty acids, such as:

    2-Chlorohexadecanoic acid: Similar in structure but with a shorter carbon chain.

    10-Chlorodecanoic acid: A shorter-chain chlorinated fatty acid.

    Chlorostearic acid: Another chlorinated derivative of stearic acid but with the chlorine atom at a different position.

Uniqueness

This compound is unique due to its specific chlorination at the 18th carbon position, which imparts distinct chemical and physical properties. This positional isomerism can lead to different reactivity and biological activity compared to other chlorinated fatty acids.

Properties

Molecular Formula

C18H35ClO2

Molecular Weight

318.9 g/mol

IUPAC Name

18-chlorooctadecanoic acid

InChI

InChI=1S/C18H35ClO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21)

InChI Key

ULVRWJXZSOBRIT-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCCCl

Origin of Product

United States

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